molecular formula C8H20ClN B6187618 4-ethylhexan-1-amine hydrochloride CAS No. 2639453-75-9

4-ethylhexan-1-amine hydrochloride

Cat. No.: B6187618
CAS No.: 2639453-75-9
M. Wt: 165.7
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylhexan-1-amine hydrochloride is an organic compound with the molecular formula C8H20ClN. This compound is a derivative of hexane and is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylhexan-1-amine hydrochloride can be synthesized through several methods, including the alkylation of hexane with ethylamine followed by hydrochloric acid treatment. The reaction typically involves the use of a strong acid catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the raw materials are mixed and reacted under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylhexan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. The reaction is usually performed in anhydrous conditions.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkylating agents. The reaction conditions vary depending on the specific nucleophile used.

Major Products Formed:

  • Oxidation: The major products include alcohols, ketones, and carboxylic acids.

  • Reduction: The primary product is the corresponding amine.

  • Substitution: The products include alkylated amines and halogenated compounds.

Scientific Research Applications

4-Ethylhexan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in organic synthesis, as a reagent in chemical reactions, and as a building block for more complex molecules. In biology, it is used in the study of enzyme mechanisms and as a probe for biological assays. In medicine, it serves as a precursor for pharmaceuticals and as a component in drug formulations. In industry, it is utilized in the production of surfactants, lubricants, and other chemical products.

Mechanism of Action

4-Ethylhexan-1-amine hydrochloride is similar to other alkylamines, such as octylamine and hexylamine. it has unique properties that distinguish it from these compounds. For example, its longer alkyl chain provides increased hydrophobicity, which can affect its solubility and reactivity. Additionally, the presence of the ethyl group at the 4-position enhances its chemical stability and reactivity compared to other amines.

Comparison with Similar Compounds

  • Octylamine Hydrochloride: Similar in structure but lacks the ethyl group at the 4-position.

  • Hexylamine Hydrochloride: Shorter alkyl chain, resulting in different chemical properties.

  • N-Methylhexylamine Hydrochloride: Contains a methyl group on the nitrogen atom, altering its reactivity.

Properties

CAS No.

2639453-75-9

Molecular Formula

C8H20ClN

Molecular Weight

165.7

Purity

0

Origin of Product

United States

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